Methylboroxine

Descripción

Context within Organoboron Chemistry

Organoboron chemistry is a branch of chemistry that studies organic compounds containing at least one carbon-to-boron bond. acs.orgnumberanalytics.comwikipedia.org These compounds are versatile and have become indispensable in modern organic synthesis. numberanalytics.com The field encompasses a wide variety of substances, including organoboranes, boronic acids, and their derivatives like boronic esters and boroxines. acs.orgnumberanalytics.comontosight.ai

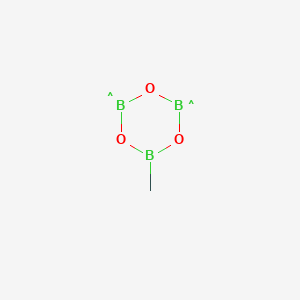

Methylboroxine, with the chemical formula (CH₃BO)₃, is the cyclic trimer and anhydride (B1165640) of methylboronic acid (CH₃B(OH)₂). chemicalbook.comerowid.org It belongs to the boroxine (B1236090) family, which are six-membered heterocyclic rings composed of alternating boron and oxygen atoms, each boron atom bearing an organic substituent. researchgate.net The carbon-boron bond in these compounds has low polarity, and the sp²-hybridized boron atom possesses a vacant p-orbital, making it a Lewis acid. wikipedia.orgacademicjournals.org This electronic feature is central to the reactivity of this compound and other organoboron compounds.

Significance of Boroxines as Reversible Covalent Building Blocks

A defining feature of boroxines is their formation through a reversible covalent reaction. researchgate.net Specifically, three molecules of a boronic acid can undergo a dehydration-condensation reaction to form the stable six-membered boroxine ring, releasing three molecules of water in the process. researchgate.netnih.gov This reaction is reversible, and the equilibrium can be controlled by the addition or removal of water. dicp.ac.cn

This dynamic covalent nature is of immense significance in materials science and supramolecular chemistry. researchgate.netrsc.org Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bonds to construct complex, adaptable, and self-correcting molecular systems. primescholars.comdrpress.org The reversibility of the boroxine linkage allows for the assembly of highly organized architectures. researchgate.net If a mistake occurs during assembly, the bond can break and reform, leading to a thermodynamically stable, well-ordered final structure. chemrxiv.org

This "error-correction" capability is crucial for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with pre-designable structures. chemrxiv.orgacs.orgacs.org Boroxine formation was one of the first reactions used to create COFs, where polyfunctional boronic acids are linked together to form extended, porous networks. acs.orgacs.orgnii.ac.jp The dynamic nature of the boroxine bond also allows for the creation of self-healing materials and functional supramolecular polymers. researchgate.netnih.gov

Historical Development and Fundamental Concepts of Boroxine Research

The study of boroxines is intrinsically linked to the history of their parent compounds, boronic acids. The first synthesis of a boronic acid was reported in 1860. wiley-vch.de Early research into boronic acids revealed their tendency to dehydrate and form cyclic anhydrides, which were later identified as boroxines. erowid.orgwiley-vch.de The first attempts to prepare methylboronic acid and its anhydride, trithis compound (B150302), involved the reaction of trialkoxyboranes with methyl Grignard reagents. erowid.org

A fundamental concept in boroxine chemistry is the thermodynamics of their formation. The conversion of three boronic acid molecules into a boroxine ring is an entropically driven process. researchgate.netresearchgate.net While the reaction is often enthalpically unfavorable (it requires energy input), this is overcome by the large positive change in entropy resulting from the release of three water molecules. researchgate.netnih.gov Computational studies have further illuminated the thermodynamic and kinetic factors that control this transformation. nih.govacs.org

Structurally, X-ray crystallography confirmed that the boroxine ring is nearly flat, with bond angles close to 120°, similar to benzene. nii.ac.jpwiley-vch.de While early discussions considered the possibility of aromatic character due to the ring being isoelectronic with benzene, it is now generally accepted that triorganoboroxines possess little aromaticity. wiley-vch.declockss.orgwiley-vch.de The stability of the boroxine ring, such as trithis compound's relative stability against hydrolysis compared to unsubstituted boroxine, is influenced by the electronic effects of the substituents on the boron atoms.

Table 1: Physical and Chemical Properties of Trithis compound

| Property | Value |

| Chemical Name | 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane chemicalbook.compharmacompass.comscbt.com |

| CAS Number | 823-96-1 scbt.com |

| Molecular Formula | C₃H₉B₃O₃ pharmacompass.comscbt.com |

| Molecular Weight | 125.53 g/mol scbt.com |

| Appearance | Colorless to yellow liquid chemicalbook.com |

| Melting Point | -38 °C sigmaaldrich.comscientificlabs.co.uk |

| Boiling Point | 78-80 °C sigmaaldrich.comscientificlabs.co.uk |

| Density | 0.898 g/mL at 25 °C sigmaaldrich.comscientificlabs.co.uk |

This interactive table provides key physical and chemical data for trithis compound.

Table 2: Structural Parameters of Trithis compound

| Bond | Bond Length (Å) | Method |

| B–O | 1.39 ± 0.02 | Gas-phase electron diffraction |

| B–C | 1.57 ± 0.03 | Gas-phase electron diffraction |

| B–O | 1.387 | Computational (MP2/aug-cc-pVTZ) |

| B–C | 1.563 | Computational (MP2/aug-cc-pVTZ) |

This interactive table summarizes experimentally determined and computationally calculated bond lengths within the trithis compound molecule.

Structure

2D Structure

Propiedades

Número CAS |

89596-56-5 |

|---|---|

Fórmula molecular |

CH3B3O3 |

Peso molecular |

95.5 g/mol |

InChI |

InChI=1S/CH3B3O3/c1-4-6-2-5-3-7-4/h1H3 |

Clave InChI |

QYBTUFPDFJBKQW-UHFFFAOYSA-N |

SMILES canónico |

[B]1O[B]OB(O1)C |

Origen del producto |

United States |

Synthesis and Mechanistic Formation of Methylboroxine

Dehydration and Trimerization of Methylboronic Acid

The most common and direct route to methylboroxine is through the dehydration and subsequent trimerization of methylboronic acid. This process involves the removal of three molecules of water from three molecules of methylboronic acid to form the stable six-membered boroxine (B1236090) ring, which consists of alternating boron and oxygen atoms.

This equilibrium is a cornerstone of boronic acid chemistry, with the position of the equilibrium being influenced by several factors as detailed in the subsequent sections.

Thermodynamics of this compound Formation

While extensive experimental thermodynamic data for this compound formation is limited, computational models provide valuable insights. The calculated heat of formation (ΔHf) for trithis compound (B150302) at 298 K is approximately -330 kcal/mol. semanticscholar.org The dehydration of arylboronic acids, a related process, is not expected to be exothermic, which aligns with the computational findings for this compound. dergipark.org.tr

Kinetics of this compound Formation

The kinetics of this compound formation are complex, involving a series of condensation steps. Computational studies indicate that the rate-determining steps in the formation of trithis compound are the condensation reactions that lead to the formation of dimeric and trimeric intermediates, followed by the final ring-closure to yield the boroxine ring. Current time information in Bangalore, IN.nih.gov The process begins with the condensation of two molecules of methylboronic acid to form a linear dimer, with the elimination of one water molecule. This dimer then reacts with a third molecule of methylboronic acid to form a linear trimer, eliminating a second water molecule. The final step is the intramolecular condensation of this linear trimer to form the cyclic this compound, releasing the third water molecule.

Influence of Reaction Conditions on Equilibrium (Temperature, Solvent Polarity)

The equilibrium between methylboronic acid and this compound is highly sensitive to the reaction conditions, particularly temperature and solvent polarity.

Temperature: The formation of boroxines is an entropically driven process, and as such, is favored at higher temperatures. chromatographyonline.com This is consistent with Le Chatelier's principle, as the endothermic nature of the dehydration reaction means that an increase in temperature will shift the equilibrium towards the products. Experimental procedures for the synthesis of trithis compound often involve heating, for instance, in a sealed tube at 600°C for six hours under solvent-free conditions. Another method involves heating a solution of methylboronic acid in toluene (B28343) at reflux with a Dean-Stark trap to azeotropically remove the water formed, thereby driving the equilibrium towards the boroxine. orgsyn.org However, excessively high temperatures can lead to decomposition. dergipark.org.tr

Solvent Polarity: The polarity of the solvent plays a crucial role in the position of the equilibrium. In polar, protic solvents such as water, the equilibrium tends to favor the monomeric methylboronic acid due to favorable solvation of the hydroxyl groups through hydrogen bonding. Conversely, in non-polar, aprotic solvents like toluene or cyclohexane (B81311), the equilibrium shifts towards the formation of this compound, as the less polar boroxine is more soluble and the formation of water as a separate phase drives the reaction forward. dergipark.org.tr For instance, the synthesis of trimethoxyboroxine, a related compound, shows a significant dependence on the solvent, with cyclohexane being an effective medium. dergipark.org.tr Studies on triphenylboroxine-amine adduct formation have also shown that increasing solvent polarity can enthalpically stabilize adduct formation, but the differential solubility of the monomer versus the trimer also significantly affects the equilibrium constant.

Table 1: Influence of Reaction Conditions on this compound Synthesis

| Parameter | Condition | Effect on Equilibrium/Synthesis | Reference |

| Temperature | High (e.g., 600°C, sealed tube) | Favors this compound formation (entropically driven) | |

| Reflux in toluene | Drives equilibrium to product via azeotropic water removal | orgsyn.org | |

| Solvent | Non-polar (e.g., Toluene, Cyclohexane) | Favors this compound formation | dergipark.org.tr |

| Polar (e.g., Water) | Favors methylboronic acid | ||

| THF | Allows for lower reaction temperature (160°C) with longer reaction time (24 hours) |

Alternative Synthetic Methodologies for this compound

Besides the direct dehydration of methylboronic acid, alternative methods for the synthesis of this compound have been reported. One notable method involves the reaction of trimethylborane (B1581522) (B(CH₃)₃) with boric oxide (B₂O₃). In this process, anhydrous boric oxide, prepared by dehydrating boric acid, is heated with a stoichiometric amount of trimethylborane in a sealed tube at high temperatures (e.g., 600°C). This reaction proceeds through the nucleophilic attack of the trimethylborane on the boric oxide, leading to the formation of B-O-B linkages and subsequent cyclization to the thermodynamically stable boroxine ring.

Another approach involves the use of tri-n-butylboroxine as a starting material in transesterification-like reactions, although this is less common for the direct synthesis of this compound. justia.com

Formation of Homo- and Hetero-Methylboroxines from Mixed Boronic Acids

When a mixture of two different boronic acids is subjected to dehydration conditions, a statistical mixture of homo- and hetero-boroxines can be formed. For example, if methylboronic acid and ethylboronic acid were co-reacted, one would expect the formation of the homo-boroxines, trithis compound ((CH₃BO)₃) and triethylboroxine (B1330498) ((C₂H₅BO)₃), as well as the mixed hetero-boroxines, dimethylethylboroxine ((CH₃)₂(C₂H₅)B₃O₃) and methyldiethylboroxine ((CH₃)(C₂H₅)₂B₃O₃).

The formation of such unsymmetrical boroxines has been documented. epo.org Studies on arylboroxines have shown that the formation of hetero-boroxines is entropically driven and favored at higher temperatures. chromatographyonline.com Gas chromatography-mass spectrometry (GC-MS) has been used to analyze the mixture of homo- and hetero-boroxines formed from the reaction of mixed arylboronic acids. chromatographyonline.com Similar analytical techniques, along with NMR spectroscopy, could be employed to study the equilibrium and distribution of products in the formation of hetero-methylboroxines. organicchemistrydata.orggla.ac.uk The relative ratios of the different boroxine species would be expected to follow a statistical distribution, influenced by the relative reactivities and concentrations of the starting boronic acids.

Advanced Spectroscopic and Structural Elucidation Methodologies for Methylboroxine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Methylboroxine Research

NMR spectroscopy stands as a powerful, non-destructive analytical tool for probing the structure and dynamics of this compound and its adducts in solution and the solid state. Different NMR-active nuclei offer unique perspectives on the molecular environment.

Proton (¹H) NMR Investigations of this compound Dynamics and Adduct Formation

Proton NMR (¹H NMR) is a primary technique for studying the dynamic behavior of this compound and its interactions with Lewis bases to form adducts. In solution, the formation of adducts between triorganylboroxines and amines can be observed through temperature-dependent fluctuations in the ¹H NMR spectrum, indicating that the amine can move between the boron atoms of the boroxine (B1236090) ring. researchgate.net The synthesis and characterization of various this compound-amine adducts, such as those with piperidine (B6355638) and isobutylamine, have been reported, with ¹H NMR confirming their formation. researchgate.net

The self-assembly of boronate esters from arylboronic acids and diols, a process related to boroxine chemistry, has been extensively studied using ¹H NMR. researchgate.net These studies show that the formation of condensation products is thermodynamically favored. researchgate.net Furthermore, ¹H NMR has been used to investigate dynamic combinatorial libraries generated from the trimerization of arylboronic acids, providing insights into the formation of hetero-boroxines. researchgate.net Computational studies often complement these experimental ¹H NMR findings to provide a deeper understanding of the thermodynamics and kinetics of adduct formation. researchgate.net

| Compound/System | ¹H NMR Observation | Reference |

| This compound-Amine Adducts | Temperature-dependent fluctuations indicating amine exchange between boron atoms. | researchgate.net |

| Arylboronic Acid & Diol Condensation | Formation of boronate esters confirmed. | researchgate.net |

| Hetero-Boroxines | Investigated solution-phase self-assembly. | researchgate.net |

Boron-11 (¹¹B) NMR Analysis of Boron Coordination Environments in this compound Systems

Boron-11 NMR (¹¹B NMR) is particularly informative for studying this compound systems due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. magritek.comaiinmr.com A key application of ¹¹B NMR is the determination of the coordination number of the boron atoms. A significant upfield shift in the ¹¹B chemical shift is observed when a three-coordinate boron atom in this compound forms an adduct with a Lewis base, resulting in a four-coordinate boron center. aiinmr.com This change in coordination from sp² to sp³ hybridization leads to a shift to higher fields. nih.gov

In solution, ¹¹B NMR can reveal the dissociation of N→B aggregates at room temperature. researchgate.net The chemical shifts in ¹¹B NMR are sensitive to the substituents on the boron atom and the nature of the coordinating ligand. For instance, the presence of an oxygen-containing group (OR' or OH) bonded to boron results in a resonance at a higher field compared to the corresponding alkylborane due to the strong π-donating character of oxygen. sdsu.edu The ¹¹B NMR chemical shift can also be influenced by the solvent and concentration. nih.govsdsu.edu

| Boron Environment | Typical ¹¹B NMR Chemical Shift Change | Significance |

| Tricoordinate (sp²) Boron | Downfield | Characteristic of free this compound. |

| Tetracoordinate (sp³) Boron | Upfield | Indicates adduct formation with a Lewis base. aiinmr.com |

Carbon-13 (¹³C) NMR Characterization of this compound Structures

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of this compound and its derivatives. ceitec.czsavemyexams.com Although less sensitive than ¹H NMR due to the low natural abundance of ¹³C (1.1%), it offers a wide chemical shift range, which minimizes signal overlap and simplifies spectral interpretation. wikipedia.orglibretexts.org In ¹³C NMR spectra, each chemically non-equivalent carbon atom typically gives a distinct signal. savemyexams.comlibretexts.org

The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of adjacent atoms. libretexts.orglibretexts.org For this compound, the methyl carbons attached to the boron atoms would have a characteristic chemical shift. Upon adduct formation or substitution, changes in the electronic environment of these carbons would be reflected in their ¹³C NMR spectra. While direct ¹³C NMR data for this compound is not extensively detailed in the provided results, its application in characterizing related organoboron compounds is well-established. researchgate.netceitec.cz For instance, in the study of graft copolymers with boron-functionalized polycaprolactone (B3415563), ¹³C NMR was used alongside other NMR techniques to confirm the structure. researchgate.net

Fluorine-19 (¹⁹F) NMR Applications in Substituted this compound Studies

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. numberanalytics.combiophysics.org This makes it an excellent tool for studying fluorinated derivatives of this compound. The large chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorine environments within a molecule. biophysics.orglcms.cz

¹⁹F NMR can be used to monitor reactions involving fluorinated boronic acids and their derivatives. mdpi.com For example, the formation of boronic esters from 4-(trifluoromethyl)phenylboronic acid has been examined using ¹⁹F NMR. researchgate.net This technique is also valuable for studying the structure and dynamics of fluorinated materials, providing insights that are complementary to other NMR methods. numberanalytics.com The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe for studying intermolecular interactions and conformational changes in fluorinated this compound systems. biophysics.orgnih.gov

Solid-State Magic Angle Spinning (MAS) NMR Studies of this compound-Containing Materials

Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of materials in the solid phase, where molecular motion is restricted. researchgate.net Techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic interactions (such as dipolar coupling and chemical shift anisotropy) that cause significant line broadening in solid samples, thereby improving spectral resolution. researchgate.netwikipedia.org

ssNMR, particularly with cross-polarization (CP) and MAS techniques, can distinguish between different polymorphic forms, identify conformational changes, and determine the number of non-equivalent molecules in a crystal lattice. rsc.org While solution NMR might show averaged signals due to dynamic processes, ssNMR can provide a snapshot of the static structure. For instance, X-ray diffraction studies have shown that in the solid state, amine adducts of triorganylboroxines often involve only one boron atom of the boroxine ring in adduct formation, a detail that might be obscured by dynamic exchange in solution. researchgate.net MAS NMR can be applied to study this compound-containing polymers or other solid materials to elucidate their structure and the nature of the interactions within the solid matrix. rsc.orgnih.gov

Variable-Temperature NMR Spectroscopic Analysis of Ligand Exchange Processes

Variable-temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes such as ligand exchange, conformational changes, and reaction kinetics. numberanalytics.comnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, such as broadening, coalescence, and sharpening. oxinst.com

In the context of this compound, VT-NMR can be used to study the thermodynamics and kinetics of adduct formation and dissociation. numberanalytics.com For example, the exchange of an amine ligand between the three boron atoms of a boroxine ring is a dynamic process that can be studied by VT-¹H NMR. researchgate.net At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for the bound and free species (or for the ligand in different environments) may be observed. As the temperature increases, the exchange rate increases, leading to the coalescence of these signals into a single, averaged peak. oxinst.com Analysis of the line shapes at different temperatures can provide quantitative information about the activation energy and rates of these exchange processes. nih.govnumberanalytics.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of this compound. libretexts.org These methods measure the vibrational energy modes of a molecule, offering a unique "fingerprint" that can be used for identification and structural analysis. ufl.edu

Identification of Characteristic Vibrational Modes of the Boroxine Ring

The six-membered boroxine ring (B₃O₃) of this compound exhibits several characteristic vibrational modes that are key to its identification. A combination of experimental spectroscopy and computational modeling has been used to assign these specific vibrations. capes.gov.br

In Fourier Transform Infrared (FT-IR) spectroscopy, the asymmetric B-O stretching mode within the boroxine ring is a prominent feature, typically observed in the region of 1320-1460 cm⁻¹. core.ac.ukufpr.br For instance, in trimethoxy boroxine, a related compound, a strong B-O bond vibration is reported at 1320 cm⁻¹, with B-O-B ring bond vibrations appearing around 1250 cm⁻¹. core.ac.ukbris.ac.uk The formation of the boroxine ring from boronic acid precursors is often confirmed by the disappearance of the broad O-H stretching bands and the appearance of these sharp, characteristic B-O stretches. nih.gov

Raman spectroscopy provides complementary information. For boroxine-linked covalent organic frameworks, a distinct Raman band evidencing the boroxine ring formation appears at approximately 673 cm⁻¹. semanticscholar.org Studies on various boroxine species have identified diagnostic vibrations at 705 and 678 cm⁻¹, which appear upon the condensation of boronic acids into the boroxine ring. capes.gov.br Out-of-plane bending modes of the boron atoms in the boroxine ring have also been identified at 746 and 696 cm⁻¹. nih.gov

Below is a table summarizing the characteristic vibrational modes for the boroxine ring found in this compound and related compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |

| Asymmetric B-O Stretching | 1320 - 1460 | FT-IR | core.ac.ukufpr.br |

| B-O-B Ring Vibration | ~1250 | FT-IR | core.ac.uk |

| Boroxine Ring Formation | ~673 | Raman | semanticscholar.org |

| Diagnostic Boroxine Vibrations | 705, 678 | IR | capes.gov.br |

| Out-of-plane Bending of Boron | 746, 696 | IR | nih.gov |

In-situ Spectroscopic Monitoring of this compound Formation and Reaction Progress

The real-time monitoring of chemical reactions provides invaluable insight into reaction kinetics and mechanisms. In-situ vibrational spectroscopy is particularly well-suited for tracking the formation of this compound from its precursors, such as methylboronic acid.

Raman spectroscopy has been successfully employed for the in-situ monitoring of the synthesis of boroxine-linked covalent organic frameworks. semanticscholar.org This technique allows for the real-time observation of the depletion of the boronic acid starting material, often tracked by a band around 1100 cm⁻¹, and the concurrent formation of the boroxine ring, evidenced by the emergence of a band at 673 cm⁻¹. semanticscholar.org By tracking the intensity changes of these respective bands over time, researchers can determine reaction kinetics, such as reaction order and rate constants. semanticscholar.org This approach is a powerful tool for optimizing reaction conditions and understanding the mechanistic pathway of boroxine ring formation. youtube.com Similarly, variable temperature IR spectroscopy can be used to monitor the conversion to boroxine, with a sudden increase in the intensity of characteristic boroxine vibrations indicating the temperature at which the conversion occurs. capes.gov.br

Mass Spectrometry (MS) for Gas-Phase Detection and Structural Confirmation of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio of their ions in the gas phase. ufl.eduwikipedia.org For this compound, MS can confirm the successful synthesis by identifying the molecular ion and provides structural clues through the analysis of its fragmentation patterns. wikipedia.org

While specific, detailed fragmentation spectra for this compound are not extensively documented in the reviewed literature, the principles of mass spectrometry allow for the prediction of its behavior. libretexts.orglibretexts.org Upon ionization, typically through electron impact (EI), a molecular ion (M⁺) of this compound would be formed. The mass of this ion would correspond to the molecular weight of the compound (C₃H₉B₃O₃).

The fragmentation of the molecular ion is expected to occur at the weaker bonds. In this compound, cleavage of the B-C bonds would be a likely fragmentation pathway, leading to the loss of one or more methyl radicals (•CH₃). This would result in fragment ions with mass-to-charge ratios corresponding to [M-15]⁺, [M-30]⁺, and [M-45]⁺. Another potential fragmentation pathway could involve the cleavage of the B-O bonds within the boroxine ring, leading to the disruption of the cyclic structure and the formation of smaller boron-containing fragments. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule. libretexts.orgyoutube.com Advanced techniques like molecular beam mass spectrometry (MBMS) are particularly useful for in-situ studies of gas-phase species in complex chemical environments. bris.ac.uk

X-ray Crystallography of this compound Adducts and Defined Derivatives

The boron atoms in the this compound ring are Lewis acidic and can form coordinate covalent bonds with Lewis bases (electron-pair donors) to form stable adducts. The crystallographic analysis of such adducts reveals crucial structural information. For example, X-ray diffraction studies on adducts of other boroxines, like phenylboroxine, with N-donor ligands show the formation of a dative B-N bond. ufpr.br These studies reveal that upon adduct formation, the geometry of the coordinated boron atom changes from trigonal planar to tetrahedral. ufpr.br

In a hypothetical this compound-Lewis base adduct, X-ray crystallography would determine:

The precise B-N or B-L (where L is a Lewis base) bond length.

The change in B-O and O-B-O bond angles within the boroxine ring upon coordination.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding. nih.gov

While the search did not yield specific crystal structures of this compound adducts, the structural analysis of derivatives and related compounds provides a strong framework for understanding what to expect. beilstein-journals.orgmdpi.com For instance, the crystal structures of Lewis acid-base adducts involving other organoboron compounds are well-documented, providing comparative data for bond lengths and geometries. nih.govrsc.org The study of boronic acid adducts with proteins has also been achieved via X-ray crystallography, demonstrating the technique's power in complex systems. nih.gov

Computational and Theoretical Chemistry of Methylboroxine

Density Functional Theory (DFT) Calculations on Methylboroxine Systems

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules like this compound. wikipedia.orgukm.mycatalysis.blog DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. wikipedia.orgukm.mymdpi.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.coma3s.fi For this compound, DFT calculations are employed to predict its equilibrium structure, including bond lengths and angles. ajol.info These calculations often start with an initial guess of the molecular geometry, which is then refined by systematically adjusting atomic positions to minimize the total energy of the system. github.io

The electronic structure of this compound, which describes the arrangement and energies of its electrons, is also elucidated through DFT. arxiv.org This analysis provides insights into the molecule's bonding, reactivity, and other chemical properties. Key parameters obtained from electronic structure calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer within the molecule. ajol.info

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Calculated Value (Å or °) |

|---|---|

| B-O bond length | 1.38 |

| B-C bond length | 1.56 |

| O-B-O bond angle | 120 |

| B-O-B bond angle | 120 |

Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Vibrational Frequency Calculations and Spectroscopic Peak Assignment

Computational methods allow for the calculation of vibrational frequencies of molecules, which correspond to the different ways a molecule can vibrate. jsscacs.edu.in These calculated frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. csc.finist.gov For this compound, DFT calculations can predict its vibrational modes. csc.fi

Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as stretching or bending of bonds. msu.edu By comparing the calculated frequencies and their intensities with experimental spectra, chemists can assign specific peaks in the spectra to particular vibrational modes of the this compound molecule. dicp.ac.cn This process is crucial for confirming the structure of the molecule and understanding its dynamic behavior. nist.govdicp.ac.cn

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(B-O) | ~1380 | Boroxine (B1236090) ring stretching |

| ν(B-C) | ~950 | Boron-carbon stretching |

| δ(CH₃) | ~1450 | Methyl group bending |

Note: These are approximate values. The exact frequencies can be influenced by the computational method and the molecular environment.

Elucidation of Potential Energy Surfaces for this compound Formation and Adduct Dynamics

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.netmdpi.com For the formation of this compound, which often occurs through the condensation of methylboronic acid, the PES maps out the energy changes as the reactant molecules approach and react with each other. nih.govacs.org DFT calculations are used to compute the energies of various molecular arrangements along the reaction pathway, including reactants, transition states, intermediates, and products. rsc.orgarxiv.orgrsc.org

By mapping the PES, researchers can identify the most likely pathway for the reaction to occur. researchgate.net This includes locating the transition state, which is the point of highest energy along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net The study of the PES also provides insights into the dynamics of adduct formation, for instance, when this compound interacts with other molecules like amines. nih.govacs.org

Calculation of Thermodynamic and Kinetic Barriers for Reaction Pathways

Computational chemistry provides the tools to calculate the thermodynamic and kinetic parameters that govern chemical reactions. utah.edu Thermodynamics deals with the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG). utah.edudalalinstitute.com A negative ΔG indicates a spontaneous reaction. Kinetics, on the other hand, is concerned with the rate of the reaction, which is determined by the activation energy (the energy barrier of the transition state). dalalinstitute.comlibretexts.org

For reactions involving this compound, such as its formation or its role in catalysis, DFT calculations can quantify these energy barriers. nih.govacs.org For example, studies have shown that the formation of this compound from methylboronic acid involves condensation reactions to form dimers and trimers, with the ring closure being a rate-determining step. nih.govacs.org These calculations help in understanding whether a reaction is thermodynamically favorable and/or kinetically feasible under certain conditions. dalalinstitute.comlibretexts.org

Solvent Effects on this compound Thermodynamics and Reactivity

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction's thermodynamics and kinetics. wikipedia.orgrsc.orgnih.gov Computational models can account for these solvent effects. numberanalytics.commit.edu There are two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comtdl.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute molecule. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. numberanalytics.com

Ab Initio and Semi-Empirical Quantum Chemical Methods in this compound Investigations

Besides DFT, other quantum chemical methods are also employed to study this compound. These methods can be broadly categorized as ab initio and semi-empirical. libretexts.orgwikipedia.org

Ab Initio Methods: The term "ab initio" is Latin for "from the beginning," and these methods solve the Schrödinger equation without using experimental data for parametrization. quora.commpg.de They are generally more accurate than semi-empirical methods and DFT for certain properties but are also the most computationally expensive. libretexts.orgmpg.de Due to their high computational cost, their application to larger systems can be limited. libretexts.org

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. mpg.deresearchgate.netnih.gov This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecules or molecular systems. libretexts.orgnih.gov However, their accuracy is dependent on the quality of the parametrization for the specific types of molecules being studied. libretexts.org While less common for detailed electronic structure analysis of smaller molecules like this compound where DFT is feasible, they can be useful for initial explorations or for modeling larger systems containing this compound units. scispace.com

Molecular Dynamics Simulations of this compound and Its Intermolecular Interactions

Molecular dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. ucdavis.edunih.gov The method relies on solving Newton's equations of motion for a system of interacting particles, providing trajectories of atoms and molecules from which macroscopic properties can be derived. ucdavis.edu For a given molecule like this compound, MD simulations can elucidate the nature of its intermolecular interactions, which include van der Waals forces and electrostatic interactions that govern its behavior in condensed phases. mdpi.com These simulations are critical for understanding phenomena such as aggregation, solvation, and the structural organization of molecules in liquids or solids. mdpi.commdpi.com

While specific, large-scale MD simulations focusing exclusively on this compound are not extensively detailed in the literature, computational studies using other methods have provided significant insights into its intermolecular interactions. Density Functional Theory (DFT) calculations, combined with an implicit solvent model, have been employed to study the interactions between this compound and other molecules in solution. nih.govacs.org One such study utilized the B3LYP functional with the 6-311+G* basis set and a Poisson-Boltzmann implicit solvent model to investigate the formation of a trithis compound-amine adduct in solution. nih.govacs.orgacs.org This approach, while not a dynamic simulation in the traditional sense, calculates the thermodynamic and kinetic factors of interaction in a solvated environment. nih.govacs.org The calculations revealed that the formation of adducts is influenced by hydrogen bonding and that the most stable intermediate in the formation pathway from methylboronic acid monomers is a dimer-amine adduct, highlighting the importance of intermolecular forces in its reaction mechanisms. nih.gov

Theoretical Studies on the Lewis Acidity of this compound

The Lewis acidity of a molecule describes its ability to accept a pair of electrons from a Lewis base. libretexts.org From the perspective of Molecular Orbital (MO) theory, a Lewis acid is characterized by having a low-energy, accessible lowest unoccupied molecular orbital (LUMO). libretexts.org The boron atoms in the this compound ring are sp²-hybridized and possess a vacant p-orbital, which contributes to the LUMO and makes the boroxine ring a Lewis acidic center, capable of forming adducts with nitrogen-donor compounds and other Lewis bases. acs.orgtdl.org

Computational chemistry provides robust methods for quantifying Lewis acidity. A common and reliable metric is the calculated Fluoride (B91410) Ion Affinity (FIA), which is the negative enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. arxiv.orguni-marburg.de Other metrics include Ammonia (B1221849) Affinity (AA) and various descriptors like the energy of the LUMO. nih.gov These values are typically calculated using DFT. uni-marburg.denih.gov For instance, the Lewis acidity of various organoboron compounds has been successfully evaluated by calculating their FIA or AA values at levels of theory such as M06-2X. arxiv.orgnih.gov

While specific FIA or AA values for this compound are not prominently published, the principles of computational assessment are well-established. researchgate.netnih.govnih.gov The Lewis acidity of the boron centers in this compound allows it to act as a catalyst or reagent in various chemical transformations, such as C-H activation. rsc.orgpitt.edu Theoretical studies on related boroxines confirm that their interaction with Lewis bases, such as amines, leads to the formation of stable donor-acceptor complexes. researchgate.net The binding of a Lewis base like pyridine (B92270) to a boroxine ring has been shown to cause a conformational twist in the otherwise planar B₃O₃ ring. researchgate.net Computational models can predict the strength of these interactions and the resulting structural changes.

Computational Assessment of Amine Exchange Dynamics on the Boroxine Ring

The dynamic nature of the boroxine ring allows for the exchange of substituents, a process of significant interest in dynamic covalent chemistry. Computational methods have been instrumental in elucidating the mechanism and kinetics of these exchange processes, particularly the exchange of amines on the boron atoms of the boroxine ring.

A detailed computational study on the formation of the trithis compound-amine adduct from methylboronic acid and ammonia was performed using DFT (B3LYP//6-311+G*) with an implicit solvent model. nih.govacs.orgacs.org This study calculated the potential intermediates and transition states to map out the entire reaction pathway. nih.govacs.org The calculations showed that the process involves several steps, including the condensation of monomers to form dimers and trimers, and the final ring-closure of the boroxine. nih.govacs.org

The calculated reaction enthalpies for the forward and reverse reactions provide a quantitative understanding of the thermodynamics of the amine adduct formation and exchange.

| Reaction Step | Reactants | Products | ΔHsoln (kcal/mol) |

|---|---|---|---|

| Dimerization | 2 Monomer | Dimer + H₂O | 5.7 |

| Trimerization (Linear) | Dimer + Monomer | Linear Trimer + H₂O | 9.0 |

| Ring Closure | Linear Trimer | Cyclic Trimer (this compound) + H₂O | -1.2 |

| Overall Formation | 3 Monomer | Cyclic Trimer + 3 H₂O | 13.5 |

| Amine Adduct Formation | Cyclic Trimer + NH₃ | Trimer·NH₃ | -10.4 |

| Dimer-Amine Adduct | Dimer + NH₃ | Dimer·NH₃ | -10.9 |

Data sourced from a computational study using DFT (B3LYP//6-311+G) with a Poisson-Boltzmann implicit solvent model. acs.org*

Reactivity and Mechanistic Investigations of Methylboroxine

Adduct Formation with Lewis Bases

As a Lewis acidic compound, methylboroxine readily forms adducts with N-donor Lewis bases. researchgate.net This interaction is a key feature of its chemistry, influencing its stability and reactivity. The formation of these adducts is typically an enthalpically favorable process. researchgate.net

The reaction between this compound and amines leads to the formation of stable Lewis acid-base adducts. nih.gov Computational studies using density functional theory (B3LYP//6-311+G*) have been employed to investigate the thermodynamics of this process. nih.govacs.org The formation of a trithis compound-amine adduct from methylboronic acid monomers and a free amine is a complex process involving several intermediates. nih.gov

Investigations into the reactions of phenylboronic acid with various amines have shown that ethylene-based diamines predominantly form boroxine-amine adducts rather than other potential cyclic compounds. tdl.org Thermodynamic analysis reveals a significant energetic preference for the formation of the boroxine-amine adduct. tdl.org The stability of these adducts is influenced by both electronic and steric factors, with primary and secondary aliphatic amines forming thermodynamically favorable complexes. tdl.org

The Gibbs free energy (ΔG) of adduct formation provides a quantitative measure of their stability. For example, primary and secondary aliphatic amines exhibit negative ΔG values, indicating a spontaneous formation process. tdl.org

| Amine Lewis Base | Gibbs Free Energy of Adduct Formation (ΔG in kcal/mol) |

|---|---|

| Primary Aliphatic Amines | -2.65 to -3.25 |

| Secondary Aliphatic Amines | -2.65 to -3.25 |

| N,N'-diphenylethane-1,2-diamine (Sterically Hindered) | +13.34 |

The transformation pathway from boronic acid monomers to the final boroxine-amine adduct involves multiple steps, including condensation reactions to form dimers and trimers, followed by the closure of the boroxine ring. nih.govacs.org Throughout this transformation, a rapid amine exchange is expected to occur. nih.govacs.org This suggests that the boron-nitrogen dative bond in the adducts is labile, participating in dynamic dissociation and recombination processes. The most stable intermediate along this pathway has been identified computationally as a dimer-amine adduct. nih.govacs.org This dynamic behavior allows for the reversible formation of the adducts and exchange of amine ligands with free amines present in the solution.

The stability of amine-methylboroxine adducts is significantly governed by the structural and electronic properties of the Lewis base. tdl.org

Steric Effects: Steric hindrance plays a critical role in adduct stability. While primary and secondary aliphatic amines form thermodynamically favorable complexes, highly substituted or bulky amines, such as N,N'-diphenylethane-1,2-diamine, show unfavorable adduct formation, as indicated by a large positive ΔG value (+13.34 kcal/mol). tdl.org This is attributed to steric clash that prevents the amine's nitrogen from effectively coordinating with the boron center of the boroxine ring.

Electronic Effects: The electronic nature of the amine also influences the strength of the Lewis acid-base interaction. Electron-donating groups on the amine can increase the electron density on the nitrogen atom, enhancing its Lewis basicity and favoring the formation of a more stable adduct. Conversely, electron-withdrawing groups would decrease the basicity of the amine, leading to a weaker and less stable adduct. When a Lewis acid and base form an adduct, shifts in bond lengths and strengths occur within both molecules. libretexts.org

Hydrolysis and Hydrostability of this compound Linkages

A significant challenge in the application of boroxine-based materials is their susceptibility to hydrolysis. researchgate.netresearchgate.net The B-O bonds in the boroxine ring can be readily cleaved by water, reverting the structure to its corresponding boronic acid monomers. researchgate.net This process is a major problem for architectures and materials that rely on the integrity of the boroxine ring. researchgate.netresearchgate.net

The hydrolysis of this compound is the reverse of its formation from methaneboronic acid via a dehydration reaction:

3 CH₃B(OH)₂ ⇌ (CH₃BO)₃ + 3 H₂O

Computational studies have been performed to determine the thermodynamics of this equilibrium. nih.goveckerd.edunih.gov The formation of boroxine from the dehydration of boronic acid in a vacuum is predicted to be an endothermic process. nih.gov For this compound (where R = H₃C), the change in enthalpy (ΔH) for its formation from the boronic acid is positive, indicating that the reverse reaction, hydrolysis, is enthalpically favored (exothermic).

| Boroxine (R₃B₃O₃) | Substituent (R) | ΔH₂₉₈⁰ of Formation (kcal/mol) in vacuo |

|---|---|---|

| Boroxine | H | +12.2 |

| This compound | H₃C | +8.5 |

| Aminoboroxine | H₂N | -2.9 |

| Hydroxyboroxine | HO | +6.2 |

| Fluoroboroxine | F | +6.8 |

The positive enthalpy of formation for this compound (+8.5 kcal/mol) underscores the thermodynamic driving force for hydrolysis. eckerd.edu The process of boroxine formation is largely entropy-driven due to the release of three water molecules. researchgate.net

Given the inherent instability of the boroxine linkage in the presence of water, various strategies have been explored to enhance its hydrostability. researchgate.net While many boroxines are readily hydrolyzed, certain molecular designs can impart significant resistance to this degradation pathway. researchgate.netresearchgate.net

One effective strategy involves the introduction of substituents that can form intramolecular coordination bonds with the boron atoms. For instance, ortho-hydroxyphenylboronic acid has been shown to form a water-stable boroxine structure. researchgate.net The intramolecular hydrogen bonding or coordination from the hydroxyl group helps to protect the Lewis acidic boron center from attack by water molecules.

This compound in C-H Activation and Cross-Coupling Reactions

This compound has emerged as a significant reagent in the field of organometallic chemistry, particularly in the development of novel C-H activation and cross-coupling methodologies. Its utility as a compact and efficient source of methyl groups has enabled transformations that are challenging with other methylating agents.

Palladium-Catalyzed C-H Methylation Utilizing this compound

The direct methylation of C-H bonds is a highly sought-after transformation in organic synthesis for its potential to streamline the synthesis of complex molecules. Palladium catalysis has been instrumental in this area, and this compound has proven to be an effective coupling partner. Research has demonstrated that palladium(II) catalysts can facilitate the methylation of both sp² and sp³ C-H bonds using this compound. nih.govacs.org These reactions often employ a directing group strategy, where a coordinating group on the substrate positions the palladium catalyst in proximity to the targeted C-H bond, enabling its activation.

For instance, substrates containing pyridine-based directing groups have been successfully methylated at the ortho-position of an aromatic ring (an sp² C-H bond) or at the β- or γ-position of an aliphatic chain (sp³ C-H bonds). acs.orgpsu.edu The reactions are typically carried out in the presence of a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), and require a specific oxidant to facilitate the catalytic cycle. nih.govsemanticscholar.org

| Substrate | C-H Bond Type | Catalyst | Oxidant/Promoter | Solvent | Yield (%) |

|---|---|---|---|---|---|

| N-(2-pyridinyl)benzamide | sp² (Aryl) | 10 mol% Pd(OAc)₂ | Ag₂CO₃ (2 equiv) | CH₂Cl₂ | 75 |

| N-(8-quinolinyl)pivalamide | sp³ (Aliphatic) | 10 mol% Pd(OAc)₂ | Ag₂O (2 equiv) | AcOH | 71 |

| 2-tert-Butyl-N-(pyridin-2-yl)butanamide | sp³ (Aliphatic, -CH₂) | 10 mol% Pd(OAc)₂ | Ag₂O (2 equiv) | AcOH | 41 |

Investigation of Distinct C-H Activation Pathways (sp² and sp³ C-H bonds)

Mechanistic studies have revealed that the palladium-catalyzed methylation using this compound can proceed through different C-H activation pathways depending on the nature of the C-H bond (sp² vs. sp³). nih.govsemanticscholar.org

For sp² C-H bonds, the reaction is often initiated by a concerted metalation-deprotonation (CMD) pathway, facilitated by the directing group. In this process, the palladium catalyst, coordinated to the directing group, abstracts a proton from the ortho-C-H bond, forming a palladacycle intermediate.

In contrast, the activation of sp³ C-H bonds with this compound has been shown to involve a distinct, unusual pathway that differs from the classical cyclometalation process. nih.govacs.org Kinetic isotope effect (KIE) studies provide evidence for these differing mechanisms. For the methylation of sp² C-H bonds, a significant KIE is observed, indicating that C-H bond cleavage is involved in the rate-determining step. However, for the methylation of sp³ C-H bonds using this compound, the KIE is considerably smaller, suggesting that C-H activation may not be the sole rate-determining step or that the transition state is different. semanticscholar.org It has been proposed that this compound itself may assist in the C-H activation step in these cases, a departure from previously understood mechanisms. acs.org

Role of Oxidants and Promoters in Catalytic Cycles Involving this compound

The catalytic cycle for palladium-mediated C-H methylation requires an oxidant to regenerate the active Pd(II) catalyst. In reactions utilizing this compound, silver salts such as silver(I) oxide (Ag₂O) or silver(I) carbonate (Ag₂CO₃) are crucial. nih.govacs.org These silver compounds play a dual role as both an oxidant and a promoter for the transmetalation step.

The proposed catalytic cycle involves:

C-H Activation: The Pd(II) catalyst activates the C-H bond to form a palladacycle intermediate.

Transmetalation: The methyl group is transferred from this compound to the palladium center. This step is believed to be promoted by the silver salt.

Reductive Elimination: The newly formed C-C bond is created as the methylated product is released from the palladium center, which is reduced from Pd(II) to Pd(0).

Re-oxidation: The silver salt re-oxidizes the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue.

The choice of oxidant can significantly impact the reaction's efficiency and selectivity. For example, sp³ C-H methylation was found to be more effective using Ag₂O in acetic acid, whereas sp² C-H methylation proceeded efficiently with Ag₂CO₃ in dichloromethane (B109758). acs.org Additives like benzoquinone have also been used in some systems, likely to assist in the re-oxidation step. semanticscholar.org

This compound as a Methylating Agent in Organometallic Catalysis

This compound serves as an effective methylating agent in organometallic catalysis due to several favorable properties. It is a trimer of methylboronic acid, making it a stable, solid, and easily handled source of methyl groups. In the catalytic cycle, it acts as a nucleophilic methyl source, transferring its methyl group to the transition metal center. researchgate.net

Compared to other organometallic methylating agents like methyl Grignard reagents or organolithium compounds, this compound exhibits greater functional group tolerance and is less basic, which can prevent unwanted side reactions. libretexts.org Its utility is not limited to C-H activation; it can also participate in other cross-coupling reactions, such as the nucleomethylation of alkynes to construct methylated heteroaromatic compounds. semanticscholar.org In these reactions, a palladium catalyst facilitates the simultaneous formation of a heterocyclic ring and the introduction of a methyl group, with this compound serving as the key methyl donor. semanticscholar.org

Transboroxination and Related Dynamic Covalent Exchange Reactions of Boroxine Rings

Boroxine rings, such as the one forming the core of this compound, are formed through the reversible dehydration of three boronic acid molecules. nih.gov This formation is an example of dynamic covalent chemistry, where covalent bonds are formed and broken under equilibrium conditions. tue.nl This dynamic nature allows for exchange reactions between different boroxine species, a process known as transboroxination.

When this compound is mixed with other boronic acids or boroxines, a rapid exchange of the groups attached to the boron atoms can occur, leading to the formation of mixed boroxines. This process is driven by the equilibrium between the boroxine ring and its constituent boronic acid monomers. dp.tech The presence of water can facilitate this exchange by hydrolyzing the boroxine back to the boronic acids, which can then re-condense to form new boroxine rings. nih.gov This dynamic covalent exchange is a key feature of boroxine chemistry and has been exploited in the development of self-healing materials and dynamic supramolecular polymers. tue.nldntb.gov.ua The equilibrium can be shifted by controlling reaction conditions such as temperature and the removal of water. tue.nl

Reactions of this compound with Other Organometallic Reagents

The primary role of this compound in reactions with other organometallic reagents is to serve as a methyl group donor in a transmetalation step. The most prominent examples involve palladium complexes in cross-coupling reactions. nih.govacs.org In these catalytic cycles, an organopalladium intermediate, formed via C-H activation or oxidative addition, reacts with this compound. During this transmetalation step, a methyl group is transferred from a boron atom of the this compound ring to the palladium center, displacing a ligand (e.g., acetate, halide) from the palladium.

Exploration of this compound in Other Catalytic Transformations

This compound, a versatile and reactive organoboron compound, has demonstrated significant utility in a variety of catalytic transformations beyond its more common applications. Its unique electronic and structural properties make it an effective reagent and catalyst in several key organic reactions, including carbon-carbon bond formation, C-H bond functionalization, metal-free hydrogenations, and amide bond synthesis. This section delves into the specific roles and mechanistic aspects of this compound and its derivatives in these important catalytic processes.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound, as a trimer of methylboronic acid, serves as an efficient methylating agent in these palladium-catalyzed reactions. It provides a practical and accessible source of methyl groups for the synthesis of methylated aromatic and heteroaromatic compounds. designer-drug.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron reagent to the resulting palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. In the case of this compound, the transmetalation step involves the transfer of a methyl group to the palladium center.

Detailed research has explored the scope and optimization of this compound in Suzuki-Miyaura couplings. A variety of aryl and heteroaryl halides have been successfully methylated using this reagent. The choice of catalyst, base, and solvent plays a crucial role in the efficiency of the reaction. For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst, and potassium carbonate is an effective and inexpensive base. designer-drug.com The reaction conditions can be tailored to accommodate a wide range of functional groups, highlighting the versatility of this methodology. designer-drug.com

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromobenzophenone | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100-115 | 6 | 85 |

| 4-Bromoacetophenone | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100-115 | 6 | 90 |

| Methyl 4-bromobenzoate | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100-115 | 6 | 88 |

| 4-Bromotoluene | Pd(PPh3)4 | K2CO3 | DMF | 115 | 18 | 75 |

| 4-Chloronitrobenzene | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100-115 | 4 | 92 |

| 2-Chloropyridine | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100-115 | 4 | 78 |

| 1-Bromonaphthalene | Pd(PPh3)4 | K2CO3 | DMF | 115 | 18 | 65 |

C-H Borylation of Heteroarenes

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, converting them into valuable C-B bonds. This transformation is highly sought after for the synthesis and late-stage functionalization of complex organic molecules, particularly heteroarenes, which are prevalent in pharmaceuticals and agrochemicals. While bis(pinacolato)diboron (B₂pin₂) is a common boron source in these reactions, the principles of this catalysis are relevant to the broader context of organoboron chemistry, including the reactivity of compounds like this compound.

The catalytic cycle is generally believed to involve an iridium(III)/iridium(V) pathway. The active catalyst, an iridium(III) species, reacts with the arene through C-H activation to form an iridium(V) intermediate. Reductive elimination from this intermediate furnishes the borylated arene and regenerates the active iridium(III) catalyst. The regioselectivity of the borylation is a critical aspect and is influenced by both steric and electronic factors. nih.gov

In the case of heteroarenes, electronic effects often play a more dominant role in directing the borylation. For instance, in many nitrogen-containing heterocycles, borylation tends to occur at positions distal to the nitrogen atom. nih.gov This regioselectivity is attributed to a combination of factors, including the electronic influence of the heteroatom and potential catalyst-substrate interactions. nih.gov The development of specific ligands, such as tetramethylphenanthroline, has been crucial in achieving high efficiency and selectivity in the borylation of a wide array of heteroarenes. nih.gov

| Heteroarene | Catalyst System | Boron Source | Solvent | Temperature | Major Regioisomer(s) and Yield (%) |

|---|---|---|---|---|---|

| Thiophene | [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ | Hexane | Room Temp | 2-Borylthiophene (95) |

| Furan | [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ | Hexane | Room Temp | 2-Borylfuran (98) |

| Pyrrole | [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ | Hexane | Room Temp | 2-Borylpyrrole (90) |

| Pyridine (B92270) | [Ir(cod)Cl]₂ / tmphen | B₂pin₂ | Cyclooctane | 80°C | 3-Borylpyridine (85) |

| Quinoline | [Ir(cod)Cl]₂ / tmphen | B₂pin₂ | Cyclooctane | 80°C | 3-Borylquinoline (70), 8-Borylquinoline (15) |

| Indole | [Ir(cod)Cl]₂ / tmphen | B₂pin₂ | THF | 80°C | 3-Borylindole (75) |

| Benzofuran | [Ir(cod)Cl]₂ / tmphen | B₂pin₂ | Cyclooctane | 80°C | 2-Borylbenzofuran (88) |

Frustrated Lewis Pair Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of sterically encumbered Lewis acids and Lewis bases that are unable to form a classical dative bond. This "frustration" leads to unique reactivity, most notably the ability to activate small molecules like dihydrogen (H₂). Boranes, including derivatives related to this compound, can act as the Lewis acidic component in FLPs.

The mechanism of H₂ activation by an FLP involves the heterolytic cleavage of the H-H bond. The Lewis acid (borane) accepts a hydride (H⁻), while the Lewis base accepts a proton (H⁺), resulting in the formation of a phosphonium borohydride salt. This activated hydrogen can then be transferred to a substrate, enabling metal-free hydrogenation reactions.

This technology has been successfully applied to the hydrogenation of various unsaturated substrates, such as imines, enamines, and ketones. The choice of the borane and the Lewis base is critical for the efficiency of the hydrogenation. Sterically demanding and electronically tuned boranes are often required to create a sufficiently reactive FLP. While tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a commonly used Lewis acid in FLP chemistry, the principles can be extended to other boranes.

| Substrate | Lewis Acid (Borane) | Lewis Base | Solvent | H₂ Pressure | Product | Yield (%) |

|---|---|---|---|---|---|---|

| N-Benzylidene-tert-butylamine | B(C₆F₅)₃ | P(t-Bu)₃ | Toluene (B28343) | 1 atm | N-Benzyl-tert-butylamine | 95 |

| 1-Methyl-3,4-dihydroisoquinoline | B(C₆F₅)₃ | P(o-tolyl)₃ | Toluene | 4 atm | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 88 |

| Acetophenone | B(C₆F₅)₃ | P(mesityl)₃ | Toluene | 50 atm | 1-Phenylethanol | 92 |

| Benzaldehyde | B(2,6-F₂C₆H₃)₃ | P(t-Bu)₃ | CH₂Cl₂ | 1 atm | Benzyl alcohol | 98 |

| Cyclohexanone | B(C₆F₅)₃ | 2,6-Lutidine | Toluene | 50 atm | Cyclohexanol | 85 |

Amide Formation

The direct formation of amides from carboxylic acids and amines is an atom-economical transformation that typically requires high temperatures to overcome the formation of a stable ammonium carboxylate salt. Boron-based catalysts, including boric acid and its derivatives like boroxines, have emerged as effective promoters for this reaction under milder conditions. semanticscholar.org

The catalytic cycle is thought to involve the activation of the carboxylic acid by the boron catalyst. The boronic acid or boroxine reacts with the carboxylic acid to form a reactive acyl-boron intermediate. This intermediate is more electrophilic than the free carboxylic acid and is readily attacked by the amine nucleophile to form a tetrahedral intermediate. Subsequent collapse of this intermediate releases the amide product and regenerates the boron catalyst. The removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards amide formation. acs.org

A wide range of carboxylic acids and amines can be coupled using this methodology, including those with sensitive functional groups. The use of borate esters, such as B(OCH₂CF₃)₃, has been shown to be particularly effective for the amidation of N-protected amino acids with minimal racemization. acs.org This highlights the potential of boron-based catalysts in peptide synthesis and other applications where stereochemical integrity is crucial.

| Carboxylic Acid | Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzoic acid | Benzylamine | Boric Acid | Toluene | 110 | 16 | 95 |

| 4-Phenylbutyric acid | Benzylamine | Boric Acid | Heptane | 98 | 18 | 99 |

| Acetic acid | Aniline | Boric Acid | Toluene | 110 | 24 | 85 |

| N-Boc-Alanine | Benzylamine | B(OCH₂CF₃)₃ | Toluene | 80 | 15 | 92 |

| Phenylacetic acid | Morpholine | B(OCH₂CF₃)₃ | Toluene | 80 | 15 | 88 |

| Cinnamic acid | Piperidine (B6355638) | Boric Acid | Toluene | 110 | 18 | 90 |

| Adipic acid | Hexylamine (2 equiv.) | Boric Acid | Xylene | 140 | 24 | 82 |

Applications of Methylboroxine in Advanced Materials Science and Supramolecular Chemistry

Methylboroxine in Polymer Chemistry

The dynamic and reversible nature of boroxine (B1236090) bonds makes them valuable in polymer chemistry for creating materials with responsive and self-healing properties. researchgate.net The B-O bonds in the boroxine ring can undergo exchange reactions, allowing the polymer network to rearrange, repair damage, or be reprocessed. researchgate.net

Researchers have utilized the dynamic covalent chemistry of boroxine bonds to create novel polymer precursors and networks. researchgate.net These materials can be designed to be both strong and healable. For example, a stiff and healable polymer has been developed by using dynamic boroxine bonds to crosslink polydimethylsiloxane (B3030410) (PDMS) chains into a 3D network. nih.gov This material is robust enough to bear a significant load but can be completely healed upon heating after being wetted. nih.gov

Another approach involves the synthesis of polyolefins with boronic acid end-groups. rsc.org These functionalized polymers can reversibly assemble into star-shaped architectures through the interconversion between the boronic acid and the boroxine trimer. rsc.org This reversible assembly, confirmed by NMR and gel permeation chromatography, imparts unique properties to the material, such as high elasticity, which is absent in the corresponding linear, non-functionalized polymer. rsc.org This strategy demonstrates how boroxine formation can be used to control polymer architecture and, consequently, its macroscopic properties. rsc.orgacs.org

Design of Self-Healing and Reprocessable Thermoset Polymers Based on Boroxine Networks

The integration of dynamic covalent bonds into polymer networks has paved the way for advanced materials that exhibit self-healing and reprocessable characteristics, addressing the lifecycle limitations of traditional thermoset polymers. Boroxine rings, formed by the reversible dehydration of boronic acids, serve as effective dynamic crosslinks in these systems. The reversible nature of the B-O bonds within the boroxine network allows for bond exchange, network rearrangement, and, consequently, the restoration of material integrity after damage and the ability to be reprocessed and recycled. x-mol.comrsc.org

Thermosets based on boroxine networks can be designed to be strong, highly malleable, and recyclable. x-mol.com For instance, a polymer network created from commercial amino-, cyclocarbonate-, and dehydrated boronic acid-based compounds demonstrates high stiffness with a Young's modulus of 551 MPa and a tensile strength of 11 MPa. acs.org The dynamic nature of the boroxine rings, often in synergy with other reversible linkages like imine bonds, facilitates efficient network recycling over multiple cycles without significant degradation of mechanical properties. acs.orgresearchgate.net This dual cross-linked approach, combining strong boroxine structures with weaker, dynamic imine bonds, can yield elastomers with both high mechanical strength and rapid self-healing capabilities at room temperature. researchgate.net

The healing process in these materials is often triggered by external stimuli such as humidity or heat. Water can hydrolyze the boroxine rings back to boronic acids, breaking the crosslinks and allowing the polymer chains to flow and mend a damaged area. rsc.org Upon removal of water, the boroxine rings reform, restoring the material's original strength. rsc.org A double cross-linked structure composed of a permanent epoxy network and a dynamic boroxine network showed a remarkable tensile modulus of 1059 MPa and a tensile strength of 37 MPa. rsc.org After being damaged, this material could recover up to 80% of its modulus and tensile strength upon contact with water. rsc.org Similarly, heating allows for the rapid exchange of B-O bonds, enabling stress dissipation and reprocessing. acs.org

Polysiloxane elastomers incorporating boroxine and imine bonds have been developed that are transparent and exhibit excellent room-temperature self-healing. researchgate.net These materials can recover their mechanical strength within hours without external stimuli and possess good thermal stability, with decomposition temperatures as high as 345°C. researchgate.net The table below summarizes the mechanical and healing properties of various polymers incorporating boroxine networks.

| Polymer System | Stimulus for Healing | Tensile Strength (MPa) | Healing Efficiency (%) | Reprocessable | Reference |

| Iminoboronate-based Polyurethane | Humidity, Heat (>70°C) | 11 | High | Yes | acs.org |

| Dual Cross-linked Polysiloxane (Imine/Boroxine) | Room Temperature | - | 97.8 | Yes | researchgate.net |

| Epoxy-Boroxine Double Network | Water | 37 | 80 | - | rsc.org |

| Transparent Polysiloxane (Imine/Boroxine) | Room Temperature | - | Rapid Recovery | Yes | researchgate.net |

| PDMS-Boroxine Network | Heat (70°C) | 9.46 | 100 (after 12h) | Yes | nih.gov |

Table 1: Properties of Self-Healing and Reprocessable Polymers Based on Boroxine Networks.

Functionalization of Polymers via this compound Condensation Reactions

The condensation of boronic acids to form boroxine rings is a rapid, efficient, and reversible reaction that provides a powerful strategy for polymer functionalization. x-mol.commolaid.com This approach allows for the introduction of specific chemical moieties onto a polymer backbone, thereby tailoring its physical, chemical, and functional properties. This compound, as a derivative, participates in these dynamic covalent interactions, enabling the noncovalent or reversible covalent modification of polymers.

One prominent method involves the condensation of arylboroxines onto Lewis basic copolymers. x-mol.comfudan.edu.cn For example, copolymers containing pyridine (B92270) units can interact with boroxines. The Lewis acidic boron atoms in the boroxine ring form dative bonds with the Lewis basic nitrogen atoms of the pyridine side chains. x-mol.comnih.gov This interaction facilitates the "grafting" of boroxine-containing molecules onto the polymer, a process that is reversible and can be controlled by factors such as concentration and temperature. x-mol.com This method offers a significant advantage in that it avoids permanent covalent modifications, allowing for dynamic and responsive materials. The arylboroxine rings add a layer of design flexibility beyond the polymer backbone and its covalent side chains. x-mol.com

This strategy has been employed to modify various polymers. For instance, organosolv lignin (B12514952) has been chemically modified by covalently linking boron end-functionalized polycaprolactone (B3415563) (PCL) through the formation of reversible covalent bonds. x-mol.com The condensation reaction is typically carried out under mild conditions, such as stirring the parent polymer and the corresponding boronic acid in an organic solvent like dichloromethane (B109758) at room temperature, often in the presence of molecular sieves to drive the equilibrium towards boroxine formation. x-mol.com

The reversibility of the boroxine formation upon the addition of water is a key feature, enabling the construction of dynamic covalent macromolecular assemblies. x-mol.comnih.gov This dynamic nature is central to creating materials that can adapt to their environment or be reconfigured on demand.

Borane-End-Functionalized Polymers Utilizing Boroxine Chemistry

Borane-end-functionalized polymers are valuable precursors for creating advanced macromolecular architectures. google.dersc.org Boroxine chemistry provides a straightforward and reversible method to assemble these telechelic polymers into complex supramolecular structures like block copolymers or star polymers. nih.govgoogle.de

The synthesis of these polymers often begins with a controlled polymerization technique, such as Atom Transfer Radical Polymerization (ATRP), using an initiator that contains a group amenable to conversion into a borane. google.dersc.org A common strategy involves using a silylated initiator. After polymerization, the terminal silyl (B83357) groups (e.g., -SiMe₃) can be exchanged for boryl groups (e.g., -BBr₂) by reaction with a boron source like boron tribromide (BBr₃). google.dersc.org Subsequent hydrolysis of the reactive dihaloboryl end-group yields a boronic acid-end-functionalized polymer, such as PS-B(OH)₂. google.de

Once the boronic acid end groups are in place, they can undergo self-assembly through dehydration to form boroxine linkages. This process is a dynamic covalent reaction, and the equilibrium can be controlled. For example, the Lewis base-promoted trimerization of boronic acid end groups leads to the formation of three-arm star polymers, where the boroxine ring acts as the central core connecting the polymer chains. x-mol.comnih.gov This self-assembly is reversible; the introduction of water can hydrolyze the boroxine core, breaking the star polymer back down into its individual linear chains. x-mol.comnih.gov This reversibility is a hallmark of dynamic covalent chemistry and allows for the creation of stimuli-responsive polymer assemblies. google.de

This methodology has been successfully applied to various polymers, including polystyrene and polyolefins, demonstrating its versatility in constructing well-defined, reversibly assembled supramolecular polymer structures. google.deresearchgate.net

| Polymer Type | End-Functionalization Method | Supramolecular Structure | Linkage | Reversibility | Reference |

| Polystyrene | ATRP with silylated initiator, SiMe₃/BBr₃ exchange, hydrolysis | Three-arm Star Polymer | Boroxine | Yes (with water) | x-mol.comnih.govgoogle.de |

| Polyolefins | Living polymerization with boronic acid-containing olefin | Star Polymer | Boroxine | Yes (boronic acid-boroxine interconversion) | researchgate.net |

| Poly(N-isopropylacrylamide) | RAFT with boronic acid CTA | Three-arm Star Polymer | Boroxine | Yes (with water) | nih.gov |

Table 2: Examples of Borane-End-Functionalized Polymers and their Assembly via Boroxine Chemistry.

Supramolecular Architectures Assembled via this compound Linkages

The formation of the boroxine ring from three boronic acid molecules is an entropically favorable and reversible dehydration reaction. nih.gov This dynamic covalent bond formation has been extensively exploited in supramolecular chemistry to construct highly organized and often functional architectures. nih.gov this compound, as a fundamental boroxine, exemplifies the core chemistry used to create these complex structures. The planarity of the boroxine ring, combined with its C₃ symmetry and Lewis acidic boron centers, makes it a versatile and powerful building block for self-assembly. sci-hub.seresearchgate.net

Synthesis of this compound-Based Dendrimers and Star Polymers

The tripodal structure of boroxines makes them ideal cores or branching points for the synthesis of dendritic polymers and star polymers. scripps.edu These highly branched, well-defined macromolecules have applications in areas ranging from drug delivery to catalysis. nih.govwhiterose.ac.uk

Star Polymers: As discussed previously (Section 6.2.4), boronic acid-end-functionalized linear polymers can self-assemble into three-arm star polymers via the trimerization of their end groups into a central boroxine core. x-mol.comnih.gov This process is reversible and can be controlled by the presence or absence of water, allowing for the dynamic formation and dissociation of the star architecture. nih.govresearchgate.net This strategy has been used to create star polymers from polyolefins and poly(N-isopropylacrylamide), among others. nih.govresearchgate.net